molecular formula C14H21N7O2 B7112592 Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate

Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate

Cat. No.: B7112592
M. Wt: 319.36 g/mol
InChI Key: CANWLUUKWGVPKV-UHFFFAOYSA-N
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Description

Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the cycloaddition reaction between azides and alkynes, catalyzed by copper (I) to form the triazole ring . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate is unique due to its specific structure, which combines the triazole ring with a piperidine carboxylate group. This combination enhances its potential biological activities and makes it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-3-23-14(22)11-4-6-20(7-5-11)9-12-10-21(18-16-12)13-8-15-17-19(13)2/h8,10-11H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANWLUUKWGVPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CN(N=N2)C3=CN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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